molecular formula C11H9ClS B14359331 2-(2-Chlorobenzyl)thiophene CAS No. 91064-17-4

2-(2-Chlorobenzyl)thiophene

Cat. No.: B14359331
CAS No.: 91064-17-4
M. Wt: 208.71 g/mol
InChI Key: XTTKYSPRJPOHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-chlorobenzyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Chlorobenzyl)thiophene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of preformed palladium complexes and boron reagents tailored for specific coupling conditions enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene ring .

Scientific Research Applications

2-(2-Chlorobenzyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Benzylthiophene: Similar structure but lacks the chlorine substituent.

    2-(2-Bromobenzyl)thiophene: Similar structure but with a bromine substituent instead of chlorine.

    2-(2-Methylbenzyl)thiophene: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(2-Chlorobenzyl)thiophene is unique due to the presence of the chlorine substituent, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors .

Properties

CAS No.

91064-17-4

Molecular Formula

C11H9ClS

Molecular Weight

208.71 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]thiophene

InChI

InChI=1S/C11H9ClS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8H2

InChI Key

XTTKYSPRJPOHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.